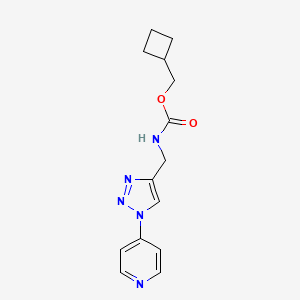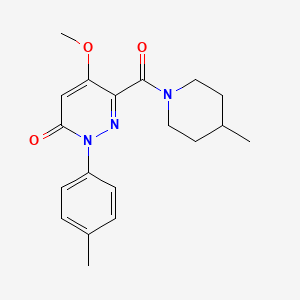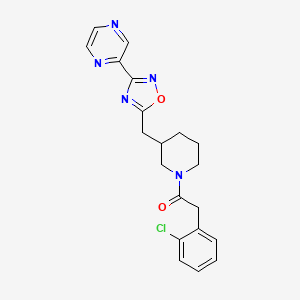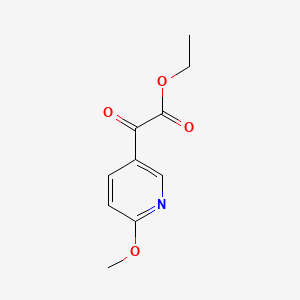
N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing related heterocyclic compounds, including those with pyridine, furan, and sulfamoyl functional groups. These syntheses often involve condensation reactions, nucleophilic displacements, and modifications of pre-existing heterocyclic frameworks to introduce new functional groups or to create novel heterocyclic systems. For instance, the synthesis of heterobicyclic compounds, including pyridinylpyrimidines with strongly basic side chains, demonstrates the chemical versatility and potential for generating diverse derivatives (Brown & Cowden, 1982)[https://consensus.app/papers/unfused-heterobicycles-amplifiers-phleomycin-range-brown/c38873f7b5485196a11c35cb424c2fee/?utm_source=chatgpt]. Similarly, the creation of dicationic imidazo[1,2-a]pyridines as antiprotozoal agents showcases the application of such synthetic methodologies in developing compounds with significant biological activities (Ismail et al., 2004)[https://consensus.app/papers/novel-imidazo12apyridines-ismail/919eb949cebe5309a0f60d1a6cf63c63/?utm_source=chatgpt].
Biological Applications
Some derivatives of the core structure have been investigated for their potential biological and pharmacological activities. This includes research on compounds that target specific receptors or enzymes, aiming to explore their therapeutic potential. For example, the identification of glycine transporter 1 inhibitors based on similar chemical frameworks suggests that derivatives of this compound could be relevant in neurological research and the development of treatments for disorders involving the central nervous system (Yamamoto et al., 2016)[https://consensus.app/papers/identification-yamamoto/23c2a81f3f7e5642adf54d83f14f033d/?utm_source=chatgpt]. Additionally, the use of related compounds for PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) indicates potential applications in diagnosing and studying neuroinflammatory conditions (Horti et al., 2019)[https://consensus.app/papers/imaging-microglia-targeting-macrophage-horti/1379da92ddd555a797494e3009f31573/?utm_source=chatgpt].
Propriétés
IUPAC Name |
N-pyridin-3-yl-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O5S/c18-17(19,20)28-13-5-3-11(4-6-13)23-29(25,26)15-8-7-14(27-15)16(24)22-12-2-1-9-21-10-12/h1-10,23H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUKXSDMWBSPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

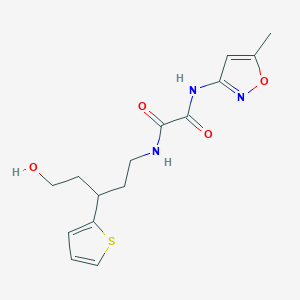
![1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2714831.png)
![6-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2714832.png)
![6-ethyl-5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714834.png)
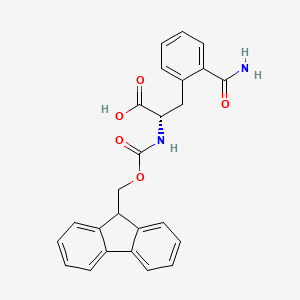
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714838.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(methylsulfonyl)piperidine](/img/structure/B2714839.png)
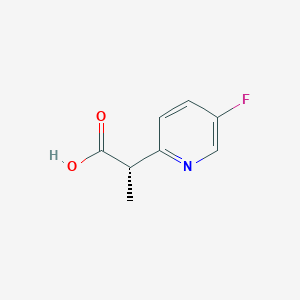
![4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2714841.png)
